molecular formula C12H13NO2S2 B026510 5-Dimethylamino-1-naphthalenethiosulfonate CAS No. 111076-74-5

5-Dimethylamino-1-naphthalenethiosulfonate

Cat. No. B026510
M. Wt: 267.4 g/mol
InChI Key: LJPZZGIOJRRNBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Dimethylamino-1-naphthalenethiosulfonate (DANTES) is a fluorescent probe that is widely used in biochemical and physiological studies. It is a synthetic compound that was first introduced in the 1990s and has since become an essential tool for researchers in various fields.

Mechanism Of Action

5-Dimethylamino-1-naphthalenethiosulfonate is a fluorescent probe that binds to thiol groups on proteins and other biomolecules. The binding of 5-Dimethylamino-1-naphthalenethiosulfonate results in a shift in the fluorescence emission spectrum, which can be used to monitor changes in protein conformation and activity.

Biochemical And Physiological Effects

5-Dimethylamino-1-naphthalenethiosulfonate has been shown to have minimal effects on the biochemical and physiological properties of the biomolecules it binds to. It has been used to label proteins in live cells without affecting their function or localization.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Dimethylamino-1-naphthalenethiosulfonate in lab experiments include its high sensitivity and specificity for thiol groups, its compatibility with live cell imaging, and its low toxicity. The limitations of using 5-Dimethylamino-1-naphthalenethiosulfonate include its limited photostability and the potential for nonspecific binding to other biomolecules.

Future Directions

There are several future directions for the use of 5-Dimethylamino-1-naphthalenethiosulfonate in scientific research. One potential application is in the development of new probes for specific biomolecules, such as reactive oxygen species and lipid signaling molecules. Another direction is in the development of new imaging techniques that combine 5-Dimethylamino-1-naphthalenethiosulfonate with other fluorescent probes to provide more detailed information about cellular processes. Finally, there is potential for the use of 5-Dimethylamino-1-naphthalenethiosulfonate in clinical applications, such as in the development of diagnostic tools for diseases that involve changes in protein conformation or activity.

Synthesis Methods

The synthesis of 5-Dimethylamino-1-naphthalenethiosulfonate involves a reaction between 5-nitro-1-naphthalenethiol and dimethylamine. The reaction is catalyzed by a base such as sodium hydroxide and takes place in a solvent such as methanol. The resulting product is then purified using column chromatography.

Scientific Research Applications

5-Dimethylamino-1-naphthalenethiosulfonate is used in a variety of scientific research applications, including fluorescence microscopy, flow cytometry, and protein labeling. It is commonly used in cell biology to study the localization and dynamics of proteins in live cells. 5-Dimethylamino-1-naphthalenethiosulfonate is also used in neuroscience to study the activity of neurons and the release of neurotransmitters.

properties

CAS RN

111076-74-5

Product Name

5-Dimethylamino-1-naphthalenethiosulfonate

Molecular Formula

C12H13NO2S2

Molecular Weight

267.4 g/mol

IUPAC Name

5-hydroxysulfonothioyl-N,N-dimethylnaphthalen-1-amine

InChI

InChI=1S/C12H13NO2S2/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16)

InChI Key

LJPZZGIOJRRNBP-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=S)O

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=S)O

Other CAS RN

111076-74-5

synonyms

5-dimethylamino-1-naphthalene thiosulfonate
5-dimethylamino-1-naphthalenethiosulfonate
DANTS

Origin of Product

United States

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